Methyl 3-bromo-5,6-diamino-2-fluorobenzoate
Description
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is an organic compound with the molecular formula C8H8BrFN2O2. This compound is a derivative of benzoic acid and contains bromine, fluorine, and amino functional groups. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C8H8BrFN2O2 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 2,3-diamino-5-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C8H8BrFN2O2/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2H,11-12H2,1H3 |
InChI Key |
CXTFLJKYEJTXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a fluorobenzoate derivative, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or nitro groups to less oxidized states.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the amino groups, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 5-bromo-2-fluorobenzoate
Uniqueness
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is unique due to the presence of both amino groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups or have them in different positions.
Biological Activity
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 1823438-75-0
- Molecular Formula : C₈H₈BrFN₂O₂
- Molecular Weight : 263.06 g/mol
Research indicates that this compound exhibits its biological activity through various mechanisms, including:
- Inhibition of Viral Replication : Studies have shown that compounds with similar structures can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by targeting specific enzymes involved in viral RNA synthesis. The presence of halogen atoms in the structure enhances the inhibitory activity against viral replication, likely due to improved interactions with viral proteins .
- Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar functional groups have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antiviral Efficacy : In a study focusing on the antiviral properties of structurally similar compounds, this compound demonstrated significant efficacy against HBV replication with an EC₅₀ value in the low micromolar range. The study highlighted that modifications in the side chains could further enhance antiviral potency while maintaining low cytotoxicity .
- Cancer Cell Lines : A separate investigation into the anticancer effects noted that compounds with similar structural motifs were effective in reducing cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-bromo-5,6-diamino-2-fluorobenzoate, and how are intermediates characterized?
- Methodological Answer: Synthesis typically involves sequential functionalization of a fluorobenzoate scaffold. For example:
- Bromination : Use electrophilic bromination (e.g., Br₂ in acetic acid) at position 3, as demonstrated in analogous steroid bromination studies .
- Amination : Protect the ester group, then introduce amino groups via nucleophilic substitution or catalytic hydrogenation of nitro precursors (see benzimidazole synthesis protocols in ).
- Characterization : Confirm regiochemistry via -NMR (amino proton signals at δ 4.5–5.5 ppm) and -NMR (fluorine coupling patterns). Purity is validated by HPLC (>95% purity thresholds, as in ).
Q. How can the stability of the amino groups in this compound be maintained during storage or reaction conditions?
- Methodological Answer: Amino groups are prone to oxidation. Stabilization strategies include:
- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during synthesis .
- Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis or dimerization.
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in bromination steps during synthesis?
- Methodological Answer: Discrepancies arise from competing pathways:
- Electrophilic vs. Radical Bromination : Bromine (Br₂) favors electrophilic substitution, but trace radicals (from light/heat) may cause side reactions. Control via temperature (0–5°C) and dark conditions, as in steroid bromination .
- Steric Effects : The fluorine atom at position 2 directs bromination to position 3 via ortho/para electronic effects, but steric hindrance from the methyl ester can reduce yields. Computational modeling (DFT) of charge distribution aids in optimizing regioselectivity .
Q. How can isotopic labeling (e.g., or ) be applied to study the reactivity of this compound?
- Methodological Answer:
- Deuterium Labeling : Replace amino protons with via exchange in D₂O under basic conditions (pH 10–12), monitored by -NMR signal depletion .
- Tracing : Synthesize the compound using -enriched ammonia gas during amination. Track isotopic incorporation via mass spectrometry (MS) or -NMR .
Q. What strategies resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer:
- Solubility Screening : Use a Hansen Solubility Parameter (HSP) approach. Test solvents like DCM (δ = 20.3 MPa), THF (δ = 18.6), and DMF (δ = 24.8) to map polarity preferences .
- pH-Dependent Solubility : The amino groups protonate in acidic media (e.g., 0.1 M HCl), increasing water solubility. Measure via UV-Vis spectroscopy at varying pH levels .
Methodological Challenges & Solutions
Q. How can competing side reactions (e.g., ester hydrolysis or dehalogenation) be minimized during synthesis?
- Methodological Answer:
- Ester Protection : Use acid-stable protecting groups (e.g., methyl esters) and avoid aqueous workup until final deprotection .
- Debromination Control : Replace Zn with milder reductants (e.g., NaBH₄/CuI) to prevent unwanted Br removal, as seen in tritium-labeling studies .
Q. What advanced spectroscopic techniques differentiate positional isomers of this compound?
- Methodological Answer:
- NOESY NMR : Detect spatial proximity between fluorine (position 2) and bromine (position 3) to confirm substitution patterns.
- High-Resolution MS : Use exact mass measurements (e.g., <2 ppm error) to distinguish isomers with identical molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
